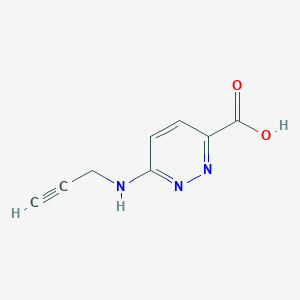![molecular formula C10H19NO B13268759 1-[3-(Aminomethyl)cyclohexyl]propan-2-one](/img/structure/B13268759.png)
1-[3-(Aminomethyl)cyclohexyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Aminomethyl)cyclohexyl]propan-2-one is an organic compound with the molecular formula C10H19NO It is a cyclohexyl derivative with an aminomethyl group and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)cyclohexyl]propan-2-one typically involves the reaction of cyclohexyl derivatives with aminomethyl groups under controlled conditions. One common method involves the use of cyclohexanone as a starting material, which undergoes reductive amination with formaldehyde and ammonia to introduce the aminomethyl group. The resulting intermediate is then subjected to further reactions to introduce the propan-2-one moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)cyclohexyl]propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include cyclohexyl ketones or carboxylic acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted cyclohexyl derivatives depending on the electrophile used.
Scientific Research Applications
1-[3-(Aminomethyl)cyclohexyl]propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)cyclohexyl]propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the cyclohexyl and propan-2-one moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Aminomethyl)cyclohexyl]ethan-2-one: Similar structure but with an ethan-2-one moiety instead of propan-2-one.
1-[3-(Aminomethyl)cyclohexyl]butan-2-one: Contains a butan-2-one moiety, leading to different chemical properties.
Cyclohexylamine: Lacks the propan-2-one moiety but shares the aminomethyl group.
Uniqueness
1-[3-(Aminomethyl)cyclohexyl]propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the aminomethyl and propan-2-one moieties allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-[3-(aminomethyl)cyclohexyl]propan-2-one |
InChI |
InChI=1S/C10H19NO/c1-8(12)5-9-3-2-4-10(6-9)7-11/h9-10H,2-7,11H2,1H3 |
InChI Key |
CPFHMWOMFJHFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCC(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13268678.png)
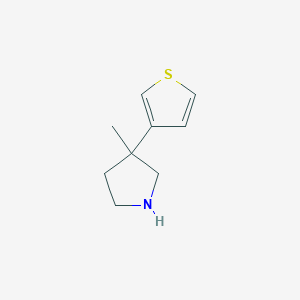
![2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid](/img/structure/B13268685.png)
![2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13268697.png)
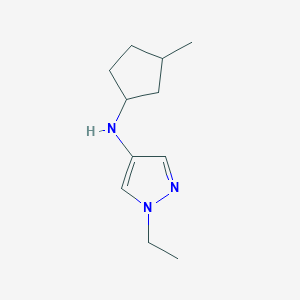
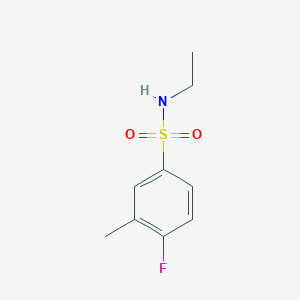
![4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B13268718.png)
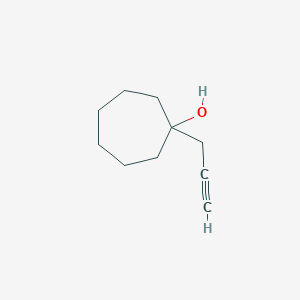
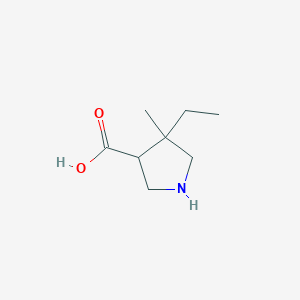
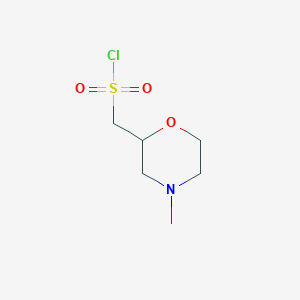
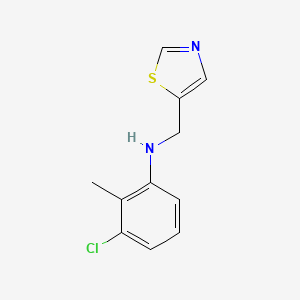
amine](/img/structure/B13268746.png)
![1-{[(4-Ethylphenyl)methyl]amino}propan-2-OL](/img/structure/B13268753.png)
